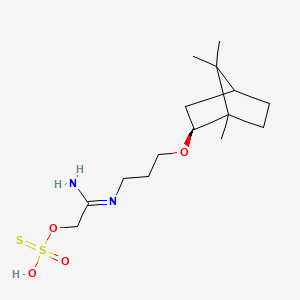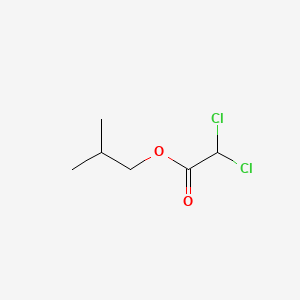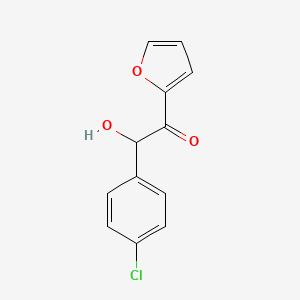
2-(4-Chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanone is an organic compound that features a chlorophenyl group, a furan ring, and a hydroxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanone typically involves the reaction of 4-chlorobenzaldehyde with furfural in the presence of a base, followed by oxidation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Halogenation, nitration, or sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products
Oxidation: 2-(4-Chlorophenyl)-1-(furan-2-yl)-2-ketoethanone
Reduction: 2-(4-Chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2-(4-Chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic effects in treating various diseases
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity
Interfering with cellular processes: Affecting cell signaling, metabolism, or gene expression
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(furan-2-yl)-2-ketoethanone
- 2-(4-Chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanol
- 2-(4-Bromophenyl)-1-(furan-2-yl)-2-hydroxyethanone
Uniqueness
2-(4-Chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
36715-39-6 |
|---|---|
Molecular Formula |
C12H9ClO3 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C12H9ClO3/c13-9-5-3-8(4-6-9)11(14)12(15)10-2-1-7-16-10/h1-7,11,14H |
InChI Key |
IVJOKRDRXZYASO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


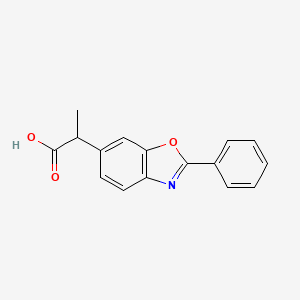

![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
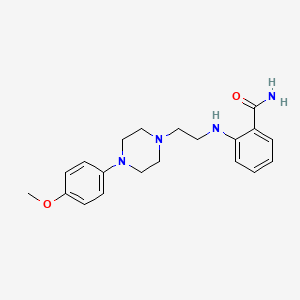
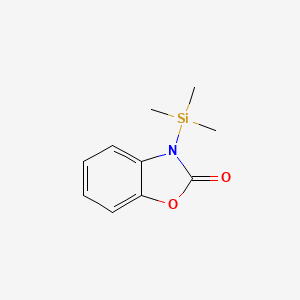
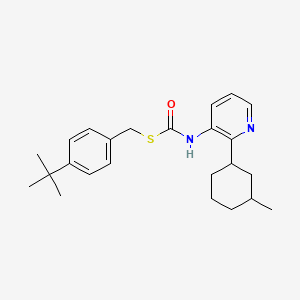

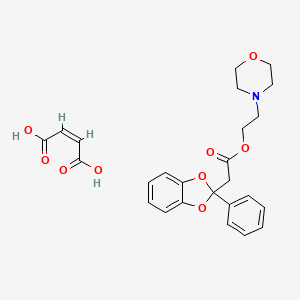
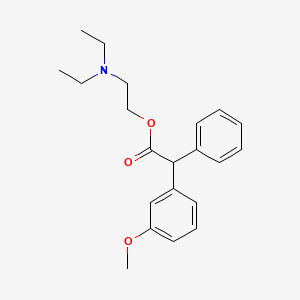
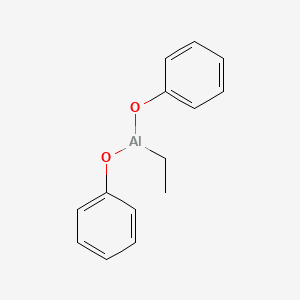
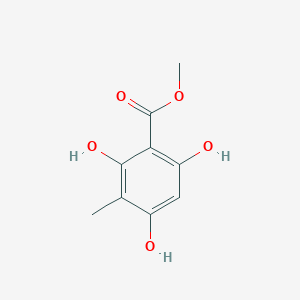
![N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide](/img/structure/B14666314.png)
